molecular formula C17H16O6 B11937776 Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate CAS No. 18093-47-5

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate

Cat. No.: B11937776
CAS No.: 18093-47-5
M. Wt: 316.30 g/mol
InChI Key: MHSHXKLBQAJAKU-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two oxo groups at positions 3 and 4, and a propanedioate moiety attached at position 2. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate electrophile, such as an alkyl halide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized naphthalene compounds.

Scientific Research Applications

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

18093-47-5

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

diethyl 2-(3,4-dioxonaphthalen-1-yl)propanedioate

InChI

InChI=1S/C17H16O6/c1-3-22-16(20)14(17(21)23-4-2)12-9-13(18)15(19)11-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3

InChI Key

MHSHXKLBQAJAKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=O)C(=O)C2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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